molecular formula C28H30N2O3S2 B14115672 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B14115672
M. Wt: 506.7 g/mol
InChI Key: GJJVQOSJWDZAQM-UHFFFAOYSA-M
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Description

Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dimethylamino group, and a butadienyl chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ringThe final step involves the formation of the sulfonate salt by reacting the benzothiazolium compound with 4-methylbenzenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzothiazolium derivatives .

Scientific Research Applications

Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) apart is its unique combination of structural features, including the benzothiazole ring, dimethylamino group, and butadienyl chain. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C28H30N2O3S2

Molecular Weight

506.7 g/mol

IUPAC Name

4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate

InChI

InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

GJJVQOSJWDZAQM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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